4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole
Description
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-14(8-15-17-11)10-16-7-6-12-4-2-3-5-13(12)9-16/h2-5,8H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWPHSVXYREUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole typically involves the formation of the isoquinoline and isoxazole rings followed by their coupling. One common method is the Bischler-Napieralski reaction, which involves cyclization of β-phenylethylamine derivatives to form the isoquinoline ring . The isoxazole ring can be synthesized via the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds . The final coupling step often involves the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the isoxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various substituted isoquinoline and isoxazole derivatives.
Scientific Research Applications
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Target Compound and Analogues
Key Observations:
Structural Flexibility : The THIQ moiety in the target compound and analogues (e.g., Compounds 13–16) enables conformational rigidity, favoring receptor binding. In contrast, isoxazole-only derivatives lack this feature .
Solubility and Bioavailability: The target compound’s lower molar mass (255.32 vs. 357–381 g/mol in THIQ analogues) suggests improved bioavailability.
Synthetic Routes : The target compound likely employs Mannich reactions or alkylation strategies similar to those in (THIQ synthesis) and (isoxazole functionalization).
Biological Activity
4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the research findings related to its biological activity, including its mechanisms of action, therapeutic applications, and any relevant case studies.
Chemical Structure and Properties
The compound features a unique structure consisting of an isoxazole ring fused with a dihydroisoquinoline moiety. This structural configuration is believed to contribute to its biological properties.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Glycogen Phosphorylase Inhibition : The compound has been implicated as a glycogen phosphorylase inhibitor, which could be beneficial in managing conditions such as diabetes and hyperglycemia .
- Antifungal Activity : Similar derivatives have shown antifungal properties against various pathogens, suggesting a potential use in treating fungal infections .
Antidiabetic Potential
Several studies have demonstrated that the compound can lower blood glucose levels by inhibiting glycogen phosphorylase. This inhibition leads to reduced glycogen breakdown, thus helping in the management of diabetes-related conditions.
Antifungal Properties
Research has shown that derivatives of the isoquinoline structure exhibit significant antifungal activity. For example, certain compounds demonstrated effective inhibition rates against various fungi at concentrations as low as 50 μg/mL. The most active compounds showed inhibition rates exceeding 90% against specific fungal strains .
Study on Glycogen Phosphorylase Inhibition
A study highlighted the role of similar compounds in reducing blood sugar levels in diabetic models. The findings indicated that these compounds could serve as potential therapeutic agents for diabetes management by effectively inhibiting glycogen phosphorylase activity.
Antifungal Efficacy Evaluation
In vitro evaluations of antifungal activity revealed that several derivatives achieved higher efficacy than standard antifungal agents like sanguinarine and chelerythrine. The results indicated that the structural modifications in these compounds significantly influenced their antifungal potency .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Glycogen Phosphorylase Inhibition | Reduces glycogen breakdown | |
| Antifungal Activity | Inhibits growth of various fungi |
Table 2: Antifungal Efficacy of Selected Compounds
| Compound ID | Fungal Strain | Inhibition Rate (%) | EC50 (μg/mL) |
|---|---|---|---|
| Compound 2 | A. alternate | 93.9 | 25 |
| Compound 4 | C. lunata | 84.1 | 30 |
| Compound 5 | P. oryza | 78.4 | 35 |
Q & A
What are the standard synthetic protocols for 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole, and how are intermediates characterized?
Basic Research Focus : Synthesis and structural validation.
Methodological Answer :
The compound is typically synthesized via multi-step reactions involving oxazole and dihydroisoquinoline precursors. Key steps include:
- Coupling Reactions : Use of chloramine-T trihydrate or similar agents to facilitate heterocyclic ring formation .
- Characterization : Intermediates are validated using thin-layer chromatography (TLC) for purity, followed by UV spectroscopy, GC-MS for molecular weight confirmation, and NMR (¹H/¹³C) for structural elucidation. For example, ¹H NMR at 300 MHz in CDCl₃ can resolve methyl and oxazole protons (δ 3.15–3.74 ppm) .
- Critical Parameters : Solvent selection (e.g., chloroform for polarity control) and catalyst efficiency (e.g., chloramine-T for yield optimization) .
How can retrosynthetic analysis improve the design of novel analogs with enhanced bioactivity?
Advanced Research Focus : Computational and strategic synthesis planning.
Methodological Answer :
Retrosynthetic deconstruction identifies simpler precursors, such as isoquinoline and methylisoxazole fragments. Key strategies include:
- Functional Group Prioritization : The oxazole ring (known for antimicrobial activity) and dihydroisoquinoline (pharmacophore for receptor binding) are retained as core motifs .
- Computational Tools : Quantum chemical calculations (e.g., DFT) predict reaction pathways and stability of intermediates, reducing trial-and-error experimentation .
- Case Study : Analog synthesis in used benzimidazole substitutions to enhance bioactivity, guided by structural similarities to known active compounds .
What statistical methods are recommended for optimizing reaction conditions during scale-up?
Advanced Research Focus : Experimental design and process optimization.
Methodological Answer :
- Design of Experiments (DoE) : Fractional factorial designs minimize experiments while testing variables like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) can optimize yield and purity .
- Response Surface Methodology (RSM) : Maps interactions between variables (e.g., reflux time vs. pH) to identify optimal conditions .
- Case Study : achieved 73% yield for a bis(isoxazoline) derivative by systematically varying equivalents of chloramine-T and reaction time .
How can contradictory spectral data (e.g., NMR or IR) be resolved during structural validation?
Advanced Research Focus : Data interpretation and error analysis.
Methodological Answer :
- Multi-Technique Cross-Validation : Combine ¹H/¹³C NMR, IR (e.g., carbonyl stretches at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) to resolve ambiguities .
- Solvent Artifact Identification : For example, residual DMSO-d6 in NMR samples can obscure peaks at δ 2.5–3.0 ppm; deuterated chloroform is preferred .
- Computational NMR Prediction : Tools like ACD/Labs or Gaussian simulate spectra to compare with experimental data .
What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Basic Research Focus : Bioactivity profiling.
Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi, with ciprofloxacin as a positive control .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurodegenerative applications) .
- Dose-Response Curves : Use IC₅₀ values to quantify potency; ensure replicates (n ≥ 3) to address variability .
How does the compound’s stereochemistry influence its interaction with biological targets?
Advanced Research Focus : Structure-activity relationship (SAR) studies.
Methodological Answer :
- Chiral Chromatography : Separate enantiomers using HPLC with chiral columns (e.g., Chiralpak AD-H) .
- Molecular Docking : Simulate binding modes with targets like kinases or GPCRs; compare ΔG values for enantiomers .
- Case Study : highlights that bis(isoxazoline) derivatives with specific stereochemistry showed enhanced antimicrobial activity due to improved membrane penetration .
What strategies mitigate degradation during long-term stability studies?
Advanced Research Focus : Stability and formulation.
Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- Excipient Screening : Use cyclodextrins or polyethylene glycol (PEG) to stabilize the compound in solid dispersions .
- Analytical Monitoring : Track degradation via HPLC-MS; identify major degradation products (e.g., hydrolyzed oxazole rings) .
How can green chemistry principles be applied to improve the synthesis sustainability?
Advanced Research Focus : Eco-friendly synthesis.
Methodological Answer :
- Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported palladium) to reduce waste .
- Atom Economy : Optimize stoichiometry to minimize byproducts; achieved 85% atom economy for a related isoxazole derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
